2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids. It features a brominated aromatic ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amino Acid Formation: The brominated intermediate is then reacted with glycine or a glycine derivative to form the amino acid backbone.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could introduce an amine or thiol group.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(3-Fluoro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(3-Iodo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
The uniqueness of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The Boc-protected amino group also provides a versatile handle for further chemical modifications.
Biological Activity
2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, a compound belonging to the class of carbamates, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings.
- Molecular Formula : C14H18BrNO4
- Molecular Weight : 344.21 g/mol
- Structure : The compound features a bromine atom and a tert-butoxycarbonyl group attached to an amino acid backbone, which influences its reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity, essential for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the carbamate group are crucial for binding to these molecular targets, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported between 0.5–8 μg/mL depending on the strain .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | MRSA | 4–8 |
M. tuberculosis (H37Rv) | 0.5–1.0 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The half-maximal inhibitory concentration (IC50) values ranged from 0.126 μM to 17.02 μM, indicating potent activity against cancer cells while showing lower toxicity towards normal cells .
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MCF-7 | 0.87 | High |
MDA-MB-231 | 1.75 | Moderate |
Normal Cells (MCF10A) | >20 | Low |
Case Studies
- Study on Antimicrobial Properties : A study published in MDPI highlighted that derivatives of the compound were tested against resistant strains of bacteria, showing promising results in inhibiting growth and survival .
- Cancer Inhibition Study : Research indicated that treatment with this compound inhibited lung metastasis in mouse models of triple-negative breast cancer more effectively than established treatments like TAE226 .
Properties
Molecular Formula |
C14H18BrNO4 |
---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-8-9(6-5-7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
VEXZWFWZPUXGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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